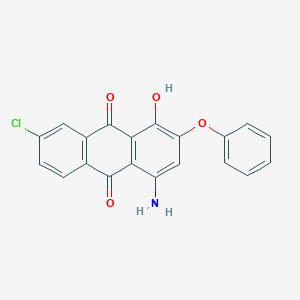
4-Amino-7-chloro-1-hydroxy-2-phenoxyanthracene-9,10-dione
Cat. No. B8672038
Key on ui cas rn:
88604-64-2
M. Wt: 365.8 g/mol
InChI Key: YPVGDTVFFRJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04689171
Procedure details


When 70.5 g of the 1-hydroxy-2-bromo-4-amino-7-chloroanthraquinone prepared above are subjected to a phenolate fusion as described in Example 467c, then 61 g, corresponding to 83% of theory, of 1-hydroxy-2-phenoxy-4-amino-7-chloro-anthraquinone are obtained, the colour shade of which on silica gel is a pink tinged with blue having the Indicator Number of 51 (Colour Index Hue Indication Chart).
Name
1-hydroxy-2-bromo-4-amino-7-chloroanthraquinone
Quantity
70.5 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([Cl:17])[CH:12]=3)[C:7](=[O:18])[C:6]=2[C:5]([NH2:19])=[CH:4][C:3]=1Br.[C:21]1([O-:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([Cl:17])[CH:12]=3)[C:7](=[O:18])[C:6]=2[C:5]([NH2:19])=[CH:4][C:3]=1[O:27][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Inputs


Step One
|
Name
|
1-hydroxy-2-bromo-4-amino-7-chloroanthraquinone
|
|
Quantity
|
70.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=2C(C3=CC=C(C=C3C(C12)=O)Cl)=O)N)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=2C(C3=CC=C(C=C3C(C12)=O)Cl)=O)N)OC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
